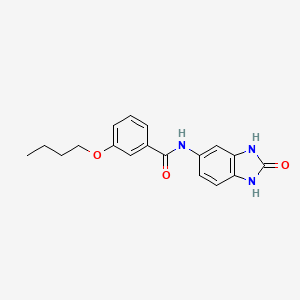![molecular formula C12H13N3O3S B4630853 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoxazole and thiophene derivatives has been extensively studied, demonstrating varied methodologies to obtain such compounds. A method involves starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, and further modifications to achieve desired derivatives (G. Yu et al., 2009). Another approach detailed the synthesis of thiadiazole scaffold and benzamide groups, highlighting the importance of efficient, solvent-free methods under microwave irradiation (Shailee V. Tiwari et al., 2017).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal intricate details about their configuration and spatial arrangement. For example, the structure elucidation of a designer drug with a highly substituted pyrazole skeleton utilized NMR and mass spectrometric techniques, providing a comprehensive understanding of its molecular configuration (U. Girreser et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving isoxazole and thiophene derivatives have been the subject of extensive research. For instance, the chemoselective nucleophilic chemistry of isoxazole derivatives was explored, highlighting their potential insecticidal activity (G. Yu et al., 2009). Additionally, the transformation of thiophene derivatives through nucleophilic reactions underscores the versatility and reactivity of these compounds (S. Kumar et al., 2013).
Physical Properties Analysis
The physical properties of compounds within this chemical class, such as melting points, solubility, and crystalline structure, are critical for understanding their behavior in different environments. Although specific data on N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide were not directly available, studies on similar compounds provide valuable insights. For example, the analysis of benzamide derivatives under microwave irradiation revealed important information on their physical characteristics and behavior (Shailee V. Tiwari et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for comprehending the potential applications of these compounds. Research into the chemical reactions and spectral characterization of novel thienopyrazole derivatives provides a foundation for understanding these properties in depth (Ahmed F. Ahmed et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The synthesis of novel chemical derivatives, such as thienopyrazole and thiazole compounds, involves intricate chemical reactions that produce compounds with potential applications in various fields including materials science and pharmaceuticals. These synthetic pathways often entail reactions under specific conditions to achieve desired structural features, providing insight into the versatility and reactivity of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide related compounds. The structural elucidation of these compounds relies heavily on advanced spectroscopic techniques such as FT-IR, NMR, and mass spectroscopy, which confirm the presence of key functional groups and the overall molecular architecture (Ahmed F. Ahmed et al., 2018).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, derivatives of this compound have been evaluated for their potential as anticancer agents. The structural modification of this compound has led to the creation of functionalized amino acid derivatives, showcasing a methodological approach to designing novel pharmacophores. This research underscores the compound's utility in generating new molecules with promising biological activities, highlighting its significance in the development of therapeutic agents (Vivek Kumar et al., 2009).
Propiedades
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-5-4-8(15-18-5)11(17)14-12-9(10(13)16)6(2)7(3)19-12/h4H,1-3H3,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYOSQLSMSNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)
![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)
![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4630789.png)
![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630792.png)
![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)

![methyl 2-{[(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4630820.png)

![N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4630828.png)
![2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4630836.png)
![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)
![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)